molecular formula C8H9N3O2 B1349771 N-cyclopropyl-3-nitropyridin-2-amine CAS No. 290313-20-1

N-cyclopropyl-3-nitropyridin-2-amine

Cat. No.: B1349771
CAS No.: 290313-20-1
M. Wt: 179.18 g/mol
InChI Key: MPSNZVZFQHGGDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-2-1-5-9-8(7)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNZVZFQHGGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369442
Record name N-cyclopropyl-3-nitropyridin-2-amine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290313-20-1
Record name N-Cyclopropyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290313-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopropyl 3 Nitropyridin 2 Amine

Established Synthetic Pathways

The established pathways for the synthesis of N-cyclopropyl-3-nitropyridin-2-amine predominantly involve the reaction of an activated nitropyridine precursor with cyclopropylamine (B47189). The strategic placement of a nitro group on the pyridine (B92270) ring is crucial for these transformations.

Nucleophilic aromatic substitution (SNAr) is the most common and effective strategy for synthesizing the target compound. This reaction class involves the attack of a nucleophile on an aromatic ring that is substituted with at least one strong electron-withdrawing group and a suitable leaving group.

The synthesis of this compound is achieved through the direct amination of a nitropyridine precursor that has been "activated" for nucleophilic attack. The presence of the nitro group at the 3-position of the pyridine ring powerfully withdraws electron density, making the carbon atom at the 2-position highly electrophilic and susceptible to attack by an amine nucleophile.

Nucleophilic Aromatic Substitution Strategies

Amination of Activated Nitropyridine Precursors
Reaction with 2-chloro-3-nitropyridine (B167233) and Cyclopropylamine

The most direct and widely employed method for synthesizing this compound is the reaction between 2-chloro-3-nitropyridine and cyclopropylamine. In this reaction, the chlorine atom at the C-2 position serves as an excellent leaving group. The electron-withdrawing nitro group, positioned ortho to the chlorine, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the electron-deficient C-2 carbon of the pyridine ring and ultimately displacing the chloride ion.

KF/Al2O3 Mediated N-Arylation

A highly efficient and environmentally benign method for this transformation utilizes potassium fluoride (B91410) on an alumina (B75360) support (KF/Al2O3). This solid-supported reagent serves as both a basic catalyst and a mediator for the N-arylation reaction. The reaction proceeds smoothly at room temperature, offering significant advantages over methods that may require heating. researchgate.net

In a typical procedure, 2-chloro-3-nitropyridine is treated with cyclopropylamine in the presence of KF/Al2O3. The solid support facilitates the reaction, and upon completion, the product can be easily extracted from the solid catalyst, simplifying the workup process. researchgate.net This method has been reported to produce this compound in high yield. researchgate.net

Table 1: KF/Al2O3 Mediated Synthesis of this compound

PrecursorReagentCatalyst/MediatorTemperatureYieldReference
2-chloro-3-nitropyridineCyclopropylamineKF/Al2O3Room Temp.82% researchgate.net
Base-Mediated Amination (e.g., K2CO3, Cs2CO3, KOtBu, NaOH)

The amination reaction requires a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution. The choice of base can significantly influence the reaction's efficiency, rate, and yield. Common inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydroxide (B78521) (NaOH), as well as strong organic bases like potassium tert-butoxide (KOtBu), are frequently employed.

Table 2: Example of Base-Mediated Synthesis for an Analogous Compound

PrecursorReagentBaseSolventConditionsProductReference
5-bromo-2-chloro-3-nitropyridine (B118568)CyclopropylamineNa2CO3Dichloromethane (B109758)Room Temp., 72h5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine googleapis.com
Solvent Effects in Amination Reactions

The solvent plays a critical role in nucleophilic aromatic substitution reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic species involved without strongly hydrogen-bonding to the amine nucleophile, which would reduce its nucleophilicity. Common solvents for these types of reactions include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724).

Kinetic studies on the reaction of 2-chloro-3-nitropyridine with other aliphatic amines, such as n-butylamine and pyrrolidine, have compared the reaction rates in DMSO and acetonitrile. These studies show that the reaction pathway and the presence of base catalysis can be solvent-dependent. researchgate.net For instance, reactions in DMSO tend to proceed with nucleophilic attack as the rate-limiting step, whereas in acetonitrile, base catalysis may be observed, indicating that the deprotonation of the intermediate can be rate-limiting. researchgate.net The ability of DMSO to better stabilize the charged Meisenheimer intermediate generally leads to faster reaction rates compared to less polar solvents. Therefore, for the synthesis of this compound, a polar aprotic solvent like DMSO or DMF would be expected to facilitate the reaction effectively.

Amination of Nitropyridone Derivatives

While direct amination of 2-halopyridines is a primary route, the amination of nitropyridone derivatives presents an alternative strategy. This can involve the conversion of the pyridone to a more reactive intermediate.

A practical method for the coupling of nitropyridones with primary amines involves treatment with hexamethyldisilazane (B44280) (HMDS). This process avoids the use of hazardous reagents like phosphorus oxychloride (POCl₃). The activation of the pyridone by a nitro group is crucial for efficient coupling, leading to the formation of aminonitropyridines in good yields. The silylation of the pyridone's tautomeric phenol (B47542) form in situ generates a reactive intermediate that readily undergoes substitution by a primary amine, such as cyclopropylamine.

The regioselectivity of amination reactions on the nitropyridine ring is a critical aspect of the synthesis. In substrates such as 2,6-dichloro-3-nitropyridine, the nitro group plays a key role in directing the incoming nucleophile. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the positions ortho (C2) and para (C6) to it for nucleophilic attack.

Experimental observations indicate that nucleophilic substitution is often favored at the 2-position. This preference is attributed to the powerful inductive effect of the adjacent nitro group, which renders the C2 position more electron-deficient and thus more susceptible to nucleophilic attack. This outcome is considered to be under kinetic control. While substitution at the C6 position might lead to a thermodynamically more stable product, the kinetic pathway favors the formation of the 2-amino derivative. google.comalchempharmtech.com

For the synthesis of this compound from a precursor like 2-chloro-3-nitropyridine, the reaction with cyclopropylamine would be expected to proceed regioselectively at the C2 position, displacing the chloride.

Reactant 1Reactant 2ProductKey Factor in Regioselectivity
2,6-dichloro-3-nitropyridinePrimary Amine2-Amino-6-chloro-3-nitropyridineKinetic control, inductive effect of nitro group
2-chloro-3-nitropyridineCyclopropylamineThis compoundActivation by ortho nitro group

Cyclization and Ring-Forming Approaches to the Pyridine Core

While the functionalization of a pre-existing pyridine ring is more common for this specific compound, general methodologies for constructing the substituted pyridine core through cyclization reactions exist. These methods, however, are often multi-step and may not be the most direct route to this compound. One such general approach is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an amine. Adapting this synthesis for a highly substituted pyridine like the target compound would require specifically functionalized starting materials.

Novel and Emerging Synthetic Routes

Research into more efficient and environmentally benign synthetic methods has led to the exploration of electrochemical and microwave-assisted pathways for the synthesis of nitropyridine derivatives.

Electrochemical Synthesis Pathways for Nitropyridine Derivatives

Electrochemical methods offer a green alternative to traditional synthesis by minimizing the use of harsh reagents. Electrochemical C-H amination of aromatic compounds has been developed, which involves the oxidation of an aromatic compound in the presence of pyridine, followed by the reaction of the resulting N-arylpyridinium ion with an alkylamine. This approach allows for the synthesis of aromatic primary amines without the need for metal catalysts. While a direct electrochemical synthesis of this compound has not been specifically reported, the principles of electrochemical amination could potentially be adapted for this purpose.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times and, in many cases, improve yields. The application of microwave irradiation to the synthesis of nitrogen-containing heterocycles is well-documented. For the synthesis of this compound, a microwave-assisted nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with cyclopropylamine could be a viable and efficient method. Microwave heating can accelerate the rate of substitution, leading to shorter reaction times compared to conventional heating methods.

Synthetic ApproachKey FeaturesPotential Applicability to this compound
Electrochemical SynthesisMetal-free, reduced use of harsh reagentsPotential for direct C-H amination or amination of precursors
Microwave-Assisted SynthesisRapid reaction times, often improved yieldsAcceleration of the SNAr reaction between a 2-halo-3-nitropyridine and cyclopropylamine

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nanobioletters.comresearchgate.netmdpi.com The application of microwave irradiation to the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and cyclopropylamine could significantly enhance the reaction rate.

The choice of solvent is another critical aspect of green synthesis. Traditional SNAr reactions often employ polar aprotic solvents, which can be toxic and difficult to dispose of. Greener alternatives such as ethanol (B145695), polyethylene (B3416737) glycol (PEG), or even water are being explored for similar reactions. tandfonline.comnih.govrsc.org The use of such benign solvents would reduce the environmental footprint of the synthesis.

Furthermore, the development of catalytic methods for the amination of pyridines aligns with the principles of green chemistry by reducing waste and improving atom economy. While direct catalytic amination of unactivated C-H bonds is an advancing field, catalytic versions of nucleophilic substitution reactions are also being developed. rsc.orgresearchgate.netacs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful consideration include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Selection and Loading

For the nucleophilic aromatic substitution pathway, the reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While this is not a catalytic process in the traditional sense, the choice and amount of base can significantly influence the reaction rate and yield.

In the context of modern organic synthesis, metal-catalyzed cross-coupling reactions have become a staple for C-N bond formation. Although less common for activated substrates in SNAr, palladium or copper-based catalysts could potentially be employed to facilitate the amination of 2-halo-3-nitropyridine. acs.orggoogle.com The selection of the appropriate ligand is crucial for the catalytic activity. For instance, in related Buchwald-Hartwig amination reactions, bulky electron-rich phosphine (B1218219) ligands are commonly used. The catalyst loading would need to be optimized to be as low as possible to minimize cost and metal contamination in the final product.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Dioxane130 (Microwave)- rsc.org (Analogous)
Cu₂ONoneK₂CO₃Ethylene Glycol80- researchgate.net (Analogous)

This table presents data for analogous amination reactions of pyridines and is for illustrative purposes.

Solvent Optimization

The solvent plays a critical role in SNAr reactions by influencing the solubility of the reactants and stabilizing the charged intermediates. libretexts.orgrsc.orgrsc.org Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to accelerate SNAr reactions. researchgate.net However, due to their toxicity, greener alternatives are being sought. The optimization process would involve screening a range of solvents to find the best balance between reaction efficiency, environmental impact, and ease of removal.

SolventDielectric Constant (ε)Effect on SNAr RateReference
Dimethyl Sulfoxide (DMSO)47High researchgate.net
Acetonitrile37Moderate researchgate.net
Ethanol24Can be effective, especially with microwave heating tandfonline.com
Polyethylene Glycol (PEG-400)-Effective green alternative nih.gov
Water80Possible with phase-transfer catalysis or additives rsc.org

This table provides a general overview of solvent effects on SNAr reactions.

Temperature and Pressure Control

Temperature is a key parameter affecting the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The optimal temperature needs to be determined experimentally. Microwave-assisted synthesis allows for rapid and uniform heating, often leading to cleaner reactions at elevated temperatures and pressures in sealed vessels. nanobioletters.commdpi.com When performing the reaction in a sealed tube, the pressure will increase with temperature, which can also influence the reaction rate and is a critical safety consideration.

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of the final product and any intermediates are crucial steps to obtain this compound in high purity. A combination of techniques is often employed.

Chromatography-Based Separations

Chromatography is a powerful technique for the separation and purification of organic compounds. For this compound, which is expected to be a solid, column chromatography is a common method for purification.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is chosen to allow for the separation of the desired compound from impurities based on their differential adsorption to the stationary phase. Due to the basic nature of the amine, it may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing of the product on the silica gel. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This method uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to higher resolution separations. Both normal-phase and reversed-phase HPLC can be employed. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be a suitable choice. lcms.czjfda-online.com

Following chromatographic purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. If the product is a solid, recrystallization may be performed as a final purification step to obtain a crystalline material. mt.comlibretexts.org

Recrystallization and Precipitation Methods

The purification of this compound, a critical step to ensure the purity of the final compound, can be achieved through crystallization-based techniques. Following the primary synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Recrystallization and precipitation are common methods employed for this purpose, leveraging the differences in solubility between the desired compound and contaminants in a given solvent system.

Detailed research findings indicate that after the synthesis of this compound, the resulting residue is subjected to a purification process. globalresearchonline.net This process can involve either crystallization or column chromatography to isolate the pure compound. globalresearchonline.net While specific details for the recrystallization of this compound are not extensively documented in the available literature, methodologies for structurally similar nitropyridine derivatives offer valuable insights into potential solvent systems and procedures.

For instance, in the purification of a related compound, 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine, recrystallization from ethanol (EtOH) has been successfully employed. nih.gov This suggests that lower alcohols could be effective solvents for the recrystallization of this compound. The general principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility maximizes the recovery of the purified product. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Precipitation is another technique that can be utilized for purification. This method involves altering the solvent environment to induce the selective precipitation of the desired compound. This can be achieved by adding a non-solvent to a solution of the crude product, thereby reducing the solubility of the target compound and causing it to precipitate out of the solution.

The effectiveness of these purification methods is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point range and a single peak in the HPLC chromatogram are indicative of a high-purity compound.

The table below summarizes the available information and provides a potential framework for the purification of this compound based on established methods for related compounds.

Purification Method Compound Solvent/Procedure Outcome Reference
Crystallization/Column ChromatographyThis compoundNot specifiedPurified product globalresearchonline.net
Recrystallization3-(Benzylsulfanyl)-2-methyl-5-nitropyridineEthanol (EtOH)Purified solid nih.gov

Table 1: Purification Methods for this compound and a Related Compound

Reactivity and Mechanistic Investigations of N Cyclopropyl 3 Nitropyridin 2 Amine

Reactivity of the Pyridine (B92270) Core

The pyridine ring in N-cyclopropyl-3-nitropyridin-2-amine is significantly influenced by the strong electron-withdrawing nitro group at the 3-position and the electron-donating amino group at the 2-position. This substitution pattern profoundly affects its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Substitution at the Pyridine Ring

The presence of a nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). In 3-nitropyridines, the nitro group strongly activates the positions ortho and para to it (C2, C4, and C6) towards nucleophilic attack. In the case of this compound, the C2 position is already substituted. Therefore, nucleophilic attack is anticipated to occur preferentially at the C4 and C6 positions.

The amino group at the C2 position, being an electron-donating group, can modulate the reactivity of the ring. While it generally activates the ring towards electrophilic attack, its influence on nucleophilic substitution is more complex. It may either enhance or diminish the reactivity at the C4 and C6 positions depending on the nature of the nucleophile and the reaction conditions.

Vicarious nucleophilic substitution (VNS) is a notable reaction for 3-nitropyridines, allowing for the introduction of various substituents. For instance, amination of 3-nitropyridines using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) has been shown to selectively occur at the position para to the nitro group. ntnu.norsc.org This suggests that this compound could potentially undergo further amination at the C6 position.

Reaction Type Potential Regioselectivity Activating/Deactivating Group Influencing Factors
Nucleophilic Aromatic Substitution (SNAr)C4 and C6 positionsNitro group (strong activation)Nature of the nucleophile, solvent, temperature
Vicarious Nucleophilic Substitution (VNS)C6 positionNitro group (directing)Aminating reagent, reaction conditions

Electrophilic Aromatic Substitution (Consideration of Deactivation by Nitro Group)

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of a powerful deactivating group like the nitro group at the 3-position further diminishes the ring's reactivity towards electrophiles. scispace.com

Conversely, the amino group at the C2 position is an activating group and directs electrophiles to the ortho and para positions (C3 and C5). However, under the strongly acidic conditions typically employed for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the amino group will be protonated to form an N-cyclopropyl-3-nitropyridin-2-aminium species. This protonated amino group acts as a deactivating group, further hindering electrophilic attack.

Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult to achieve. If a reaction were to occur under forcing conditions, the substitution pattern would be governed by the complex interplay of the directing effects of the nitro group (meta-directing to its position) and the protonated amino group (meta-directing).

Reactivity of the Amino Group

The secondary amino group in this compound is a key site of reactivity, capable of undergoing a variety of transformations typical of secondary amines.

Acylation Reactions (e.g., Carboxamide Formation)

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it is expected to readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding N-cyclopropyl-N-(3-nitropyridin-2-yl)amides (carboxamides). This acylation would likely proceed under standard conditions. For example, the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropyl (B3062369) carbonyl chloride has been reported to yield the corresponding amide. google.com

Acylating Agent Product Type General Reaction Conditions
Acid Chloride (R-COCl)N-cyclopropyl-N-(3-nitropyridin-2-yl)amideBase (e.g., pyridine, triethylamine), aprotic solvent
Acid Anhydride ((R-CO)2O)N-cyclopropyl-N-(3-nitropyridin-2-yl)amideBase or neat
Carboxylic Acid (R-COOH)N-cyclopropyl-N-(3-nitropyridin-2-yl)amideCoupling agent (e.g., DCC, EDC), base, aprotic solvent

Alkylation Reactions

The amino group can also undergo N-alkylation with alkyl halides or other alkylating agents. This reaction would lead to the formation of a tertiary amine. However, the nucleophilicity of the nitrogen is somewhat reduced by the electron-withdrawing effect of the 3-nitropyridine (B142982) ring. Furthermore, the resulting tertiary amine could be susceptible to quaternization if a sufficiently reactive alkylating agent is used in excess. The synthesis of N-cyclopropyl derivatives of anilines and other amines has been achieved through various methods, including copper-promoted N-cyclopropylation with cyclopropylboronic acid, which could potentially be adapted for further alkylation of the title compound. rsc.org

Oxidation of the Amine Functionality

The oxidation of the N-cyclopropylamino group is a potential reaction pathway. Studies on the oxidation of N-cyclopropylanilines have shown that the reaction can proceed via a single electron transfer (SET) mechanism to form an aminium radical cation. This intermediate can then undergo various transformations, including cleavage of the cyclopropyl ring. The specific products formed would depend on the oxidant used and the reaction conditions. For instance, nitrosation of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group.

Reactivity of the Nitro Group

The nitro group is a dominant feature of the molecule, strongly influencing the electronic characteristics of the pyridine ring and serving as a site for chemical modification.

Reduction Reactions to Amine Derivatives

The conversion of the nitro group to a primary amine is a pivotal transformation, yielding N2-cyclopropylpyridine-2,3-diamine. This reaction is fundamental in synthetic chemistry as it provides a gateway to a variety of other functional groups and heterocyclic systems. The reduction can be accomplished through several established methods, each with its own set of conditions and efficiencies.

Catalytic hydrogenation is a widely employed method for this transformation. wikipedia.orggoogle.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. ncert.nic.in Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is generally carried out under pressure and at varying temperatures, depending on the specific substrate and catalyst used. For instance, the hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon has demonstrated high conversion and selectivity. nih.gov Similarly, the hydrogenation of pyridine and its derivatives can achieve high yields under optimized conditions. nih.govresearchgate.net

Another effective method involves the use of metals in an acidic medium. ncert.nic.in A classic example is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). youtube.com Iron powder in acidic conditions is also a common and cost-effective choice. researchgate.net These methods are often preferred for their reliability and scalability in laboratory settings.

Common Reagents for Nitro Group Reduction
Reagent SystemTypical ConditionsKey Characteristics
H₂/Pd/C, H₂/PtO₂, or H₂/Raney NiPressurized H₂, various solvents (e.g., ethanol (B145695), ethyl acetate)High efficiency, clean reaction, catalyst can often be recycled. wikipedia.orgncert.nic.in
SnCl₂/HClRoom temperature or gentle heatingA standard laboratory method, generally provides good yields. youtube.com
Fe/HCl or Fe/NH₄ClAqueous or alcoholic solvents, often requires heatingCost-effective and widely used in industrial applications. researchgate.net
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or mixed aqueous/organic solventsA milder reducing agent, useful for sensitive substrates. researchgate.net

Role of the Nitro Group in Electron-Withdrawing Activation

The nitro group (—NO₂) is a potent electron-withdrawing group, significantly influencing the reactivity of the pyridine ring to which it is attached. brainly.com This electronic effect is a consequence of both induction, due to the high electronegativity of the nitrogen and oxygen atoms, and resonance, which delocalizes electron density from the ring onto the nitro group. brainly.com This withdrawal of electron density renders the pyridine ring electron-deficient. brainly.com

An electron-deficient aromatic ring is deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SₙAr). wikipedia.orguoanbar.edu.iq In the case of this compound, the nitro group at the 3-position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the ring susceptible to attack by nucleophiles. wikipedia.orgquora.com Positions ortho and para to the nitro group are particularly activated. wikipedia.org This activation facilitates reactions where a nucleophile displaces a leaving group on the ring, a process that is crucial for the synthesis of various substituted pyridine derivatives. mdpi.comnih.govacs.org

The electron-withdrawing nature of the nitro group can be quantified by its effect on the electronic properties of the molecule, such as bond lengths and redox potentials. nih.gov This activation is a key principle in the functionalization of nitropyridine compounds. ntnu.nolibretexts.org

Cyclopropyl Ring Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain. This inherent strain makes the ring susceptible to opening reactions, a feature that can be exploited in various synthetic transformations. acs.org

Oxidative Ring-Opening Reactions of Cyclopropylamines

The cyclopropylamine (B47189) moiety can undergo ring-opening reactions under oxidative conditions. chemistryviews.org This process is often initiated by a single-electron transfer (SET) from the nitrogen atom to an oxidant, forming a nitrogen radical cation. acs.orgresearchgate.net The high strain energy of the cyclopropyl ring facilitates its subsequent cleavage. acs.org This ring-opening is typically irreversible and leads to the formation of a more stable distonic radical cation, where the radical and the charge are separated. acs.orgnih.govacs.org

The rate of this ring-opening process can be influenced by stereoelectronic and resonance effects. nih.govacs.org For the reaction to proceed efficiently, the cyclopropyl group often needs to adopt a specific conformation relative to the nitrogen's p-orbital. nih.govacs.org The resulting open-chain radical cation is a reactive intermediate that can be trapped by various nucleophiles or undergo further downstream reactions. acs.orgnih.govacs.org This reactivity has been utilized in the development of probes for single electron transfer processes and in the synthesis of more complex molecules. acs.orgresearchgate.net

Mechanistic Steps in Oxidative Ring-Opening
StepDescriptionKey Intermediate
1. OxidationSingle-electron transfer from the amine nitrogen to an oxidant. acs.orgNitrogen radical cation (CPA•+). acs.org
2. Ring-OpeningIrreversible cleavage of the strained cyclopropyl ring. acs.orgDistonic radical cation. acs.orgnih.govacs.org
3. Further ReactionThe resulting intermediate can be trapped by nucleophiles or undergo other transformations. acs.orgbeilstein-journals.orgbeilstein-journals.orgFunctionalized open-chain products. acs.org

Intermolecular Cycloaddition Reactions Involving the Cyclopropyl Group

The strained C-C bonds of the cyclopropyl group can participate in cycloaddition reactions, acting as a three-carbon unit. sci-hub.red In the context of cyclopropylamines, these reactions can be initiated by single-electron transfer, often facilitated by photoredox catalysis. nih.govacs.org Upon oxidation to the nitrogen radical cation and subsequent ring-opening, a β-carbon radical iminium ion intermediate is formed. nih.gov This intermediate can then add intermolecularly to an olefin in a Giese-type reaction. nih.gov

This process can be used to construct five-membered rings, such as cyclopentanes, through a formal [3+2] cycloaddition. nih.govacs.orgrsc.org The reaction's regioselectivity and diastereoselectivity can be influenced by the nature of the substituents on both the cyclopropylamine and the olefin. nih.govacs.org This methodology provides a powerful tool for the synthesis of complex cyclic structures from simple starting materials. nih.govrsc.org

Photochemical Reactivity of Cyclopropylamines

The photochemical behavior of cyclopropylamines is often dominated by photoinduced electron transfer (PET) processes. rsc.orgscilit.comchemrxiv.orgchemrxiv.org Upon irradiation, often in the presence of a photosensitizer, the cyclopropylamine can be oxidized to its corresponding radical cation. nih.govrsc.orgscilit.com As discussed previously, this radical cation is prone to rapid and irreversible ring-opening due to the inherent strain of the cyclopropyl ring. acs.org

The dynamics of the radical-ion pairs formed during these photochemical reactions are a subject of detailed mechanistic studies. rsc.orgscilit.com The ring-opened radical cation can participate in various subsequent reactions, including cycloadditions as mentioned above, or reactions with other trapping agents. nih.govchemrxiv.orgchemrxiv.org The efficiency of these photochemical transformations can be influenced by factors such as the choice of photosensitizer, the solvent, and the specific substitution pattern on the cyclopropylamine. nih.govrsc.orgscilit.comrsc.orgyoutube.com

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms of this compound are anticipated to be governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitro group, and the specific reactivity of the N-cyclopropyl substituent.

Detailed kinetic studies to pinpoint the rate-determining steps for reactions involving this compound are not specifically available. However, based on analogous systems, potential pathways and their critical steps can be proposed.

One plausible reaction pathway, particularly under oxidative conditions, involves the N-cyclopropyl moiety. Studies on N-cyclopropylanilines have shown that single electron transfer (SET) can occur from the amine, forming an amine radical cation. acs.org This step is often followed by the rapid and irreversible opening of the cyclopropyl ring, which would likely be the rate-determining step, leading to a distonic radical cation intermediate. acs.org The stability of this intermediate and its subsequent reactions would dictate the final product distribution.

Alternatively, the electron-deficient nature of the 3-nitropyridine ring system facilitates nucleophilic substitution reactions. In reactions with strong nucleophiles, particularly under basic conditions, a mechanism known as SN(ANRORC) (Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure) could be operative. The initial addition of the nucleophile to the pyridine ring is often the rate-determining step. This is followed by the opening of the pyridine ring to form an open-chain intermediate, which then re-closes to yield the substituted product. acs.org For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions proceeds through an unstable pseudo-cis open-chain intermediate which then isomerizes to a more stable pseudo-trans form. acs.org

Table 1: Potential Intermediates in Reactions of Related Compounds

Precursor Compound Class Reaction Type Potential Intermediate(s)
N-Cyclopropylanilines Oxidative Cycloaddition Amine radical cation, Distonic radical cation acs.org
2-Chloro-3-nitropyridine Nucleophilic Substitution Meisenheimer complex, Open-chain pentenenitrile anion acs.org

The geometry and electronic structure of this compound are significantly influenced by intramolecular interactions, most notably hydrogen bonding. The ortho positioning of the amino and nitro groups allows for the formation of a strong intramolecular N-H···O hydrogen bond between the hydrogen of the amino group and an oxygen atom of the nitro group.

This type of intramolecular hydrogen bond is a well-documented feature in related ortho-aminonitropyridine and ortho-nitroaniline structures. researchgate.netsujps.com Crystal structure analyses of similar compounds confirm that this interaction contributes to a more planar molecular conformation. researchgate.netsujps.com For example, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, an intramolecular N—H⋯O bond helps to establish an almost planar molecule. sujps.com Computational studies using Density Functional Theory (DFT) on related systems have been employed to quantify the strength of such hydrogen bonds. sujps.comresearchgate.net These studies indicate that the interaction is significant and can influence the electron density distribution within the molecule.

The presence of this hydrogen bond in this compound is expected to:

Influence Reactivity: The hydrogen bond can modulate the nucleophilicity of the amino nitrogen and the electrophilicity of the pyridine ring. The delocalization of electron density within the six-membered ring formed by the hydrogen bond can affect the molecule's susceptibility to electrophilic or nucleophilic attack.

Impact Spectroscopic Properties: The chemical shift of the NH proton in NMR spectroscopy would be expected to appear significantly downfield, a characteristic feature of protons involved in strong intramolecular hydrogen bonds. mdpi.com

Table 2: Representative Computational Data for Intramolecular N-H···S Hydrogen Bonding in an Enaminothione Model System This table illustrates the type of data obtained from computational studies on intramolecular hydrogen bonds in analogous systems.

Substitution Type S...N Distance (Å) Hydrogen Bond Energy (kJ/mol) NH Chemical Shift (ppm)
Aromatic Shorter 35.80 – 36.69 15.74 – 15.88
Aliphatic Longer Lower Lower

Data derived from a study on enaminothiones, demonstrating the influence of substituents on hydrogen bond strength. sujps.com

Advanced Spectroscopic and Structural Elucidation of N Cyclopropyl 3 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and connectivity. For N-cyclopropyl-3-nitropyridin-2-amine, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine group.

The pyridine ring protons are expected to appear as distinct multiplets in the aromatic region of the spectrum. The proton at position 6 (H-6) is typically the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4 (H-4) and 5 (H-5) will also resonate in this region, with their coupling patterns revealing their adjacency.

The protons of the cyclopropyl group will appear in the upfield region. The methine proton (CH) attached to the amine nitrogen will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets. The amine proton (NH) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-4 ~8.40-8.50 dd
Pyridine H-6 ~8.25-8.35 dd
Pyridine H-5 ~6.80-6.90 dd
Amine NH Variable (e.g., ~9.0-9.5) br s
Cyclopropyl CH ~3.00-3.10 m
Cyclopropyl CH₂ ~0.85-0.95 m

dd = doublet of doublets, br s = broad singlet, m = multiplet

Carbon (¹³C) NMR Analysis for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the five carbons of the substituted pyridine ring and the three carbons of the cyclopropyl group.

The pyridine ring carbons will resonate in the downfield region (typically >110 ppm). The carbons directly attached to nitrogen (C-2 and C-6) and the nitro group (C-3) will have their chemical shifts significantly influenced by these substituents. The remaining pyridine carbons (C-4 and C-5) will appear at chemical shifts typical for aromatic systems. The carbons of the cyclopropyl group will be found in the upfield region of the spectrum, consistent with strained aliphatic rings. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Pyridine C-2 ~158-160
Pyridine C-3 ~135-137
Pyridine C-4 ~140-142
Pyridine C-5 ~115-117
Pyridine C-6 ~150-152
Cyclopropyl CH ~30-32

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, H-6) and between the methine and methylene protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the pyridine proton signals to their respective carbon signals).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It can help to confirm the conformation of the molecule, for instance, by showing spatial proximity between the amine proton and the cyclopropyl protons or a nearby pyridine proton. The application of these advanced techniques has been demonstrated in the structural analysis of complex heterocyclic compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: The secondary amine (N-H) group is expected to show a single, sharp absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are expected just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretch: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the aromatic pyridine ring (C=C and C=N bonds) will cause several absorptions in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Secondary Amine N-H Stretch 3350-3310
Aromatic Ring C-H Stretch >3000
Cyclopropyl Group C-H Stretch <3000
Nitro Group Asymmetric NO₂ Stretch 1520-1550
Nitro Group Symmetric NO₂ Stretch 1340-1360
Aromatic Ring C=C, C=N Stretch 1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular weight of this compound is 179.18 g/mol . matrix-fine-chemicals.com

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 179. Under common ionization techniques like electron ionization (EI), this molecular ion would undergo fragmentation. Plausible fragmentation pathways include:

Loss of a nitro group (NO₂•, 46 Da), leading to a fragment ion at m/z = 133.

Loss of the cyclopropyl group (C₃H₅•, 41 Da), resulting in a fragment ion at m/z = 138.

Cleavage of the C-N bond between the ring and the amine, leading to other characteristic fragments.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecular structure. The base peak, the most abundant ion in the spectrum, is often a particularly stable fragment. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (formula C₈H₉N₃O₂), the exact mass can be calculated.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions, thus unequivocally confirming the compound's chemical formula. The utility of HRMS has been established in the analysis of related nitrogen-containing heterocyclic compounds. researchgate.netnih.gov

Table 4: Compound Names Mentioned

Compound Name

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for establishing the unambiguous solid-state structure of a crystalline compound. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which a model of the molecular and crystal structure can be built and refined.

For a compound like this compound, a typical crystallographic study would report key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₉N₃O₂
Formula Weight 179.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor (%) Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis.

Analysis of Molecular Conformation and Planarity

The conformation of this compound is largely defined by the relative orientations of the pyridine ring, the cyclopropyl group, and the nitro group. The dihedral angle between the pyridine ring and the plane of the cyclopropyl group is a critical parameter. In related structures, the orientation of such substituent groups is influenced by steric and electronic factors. researchgate.net

The planarity of the pyridine ring is expected, as is typical for aromatic systems. The nitro group is likely to be nearly coplanar with the pyridine ring to maximize resonance stabilization. nih.gov This coplanarity is often observed in nitropyridine derivatives. nih.gov The nitrogen atom of the amine linker may exhibit a trigonal planar or a slightly pyramidal geometry.

**Table 2: Selected Hypothetical Torsion Angles for this compound (°) **

Atoms (C-C-N-C) Angle
C(x)-C(y)-N(amine)-C(cyclopropyl) Value
C(y)-N(amine)-C(cyclopropyl)-C(ring) Value

Note: The values in this table are hypothetical and represent key torsional angles that would define the molecular conformation.

Intermolecular Interactions and Crystal Packing Motifs

The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a variety of intermolecular forces. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Hydrogen Bonds: While the primary amine proton is likely involved in an intramolecular hydrogen bond, the possibility of intermolecular hydrogen bonding cannot be entirely ruled out, especially if the crystal lattice contains co-crystallized solvent molecules. More likely are weaker C-H···O and C-H···N interactions, where hydrogen atoms from the cyclopropyl or pyridine moieties interact with oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring on adjacent molecules. nih.gov These types of weak hydrogen bonds are often significant in directing the crystal packing of organic molecules. rsc.org

π-π Stacking: The electron-deficient nature of the nitropyridine ring suggests that π-π stacking interactions could be a prominent feature in the crystal packing. These interactions would likely involve the stacking of pyridine rings of neighboring molecules in an offset or parallel-displaced fashion to minimize electrostatic repulsion. In similar structures, centroid-to-centroid distances of approximately 3.6 to 3.8 Å are indicative of such interactions. nih.gov

The interplay of these intermolecular forces, from stronger hydrogen bonds to weaker van der Waals forces, would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state.

Computational Chemistry and Theoretical Modeling of N Cyclopropyl 3 Nitropyridin 2 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. For N-cyclopropyl-3-nitropyridin-2-amine, these calculations provide a basis for its geometry and electronic transitions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound using DFT, often with a basis set such as B3LYP/6-311++G(d,p), is the first step in characterizing the molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For analogous compounds like 2-amino-3-nitropyridine (B1266227), DFT calculations have shown good correlation with experimental X-ray diffraction data. najah.eduresearchgate.net The optimized geometry reveals that the pyridine (B92270) ring is nearly planar, with the nitro and amino groups exhibiting some degree of coplanarity with the ring. najah.eduresearchgate.net The cyclopropyl (B3062369) group, being a three-membered ring, introduces specific steric and electronic effects.

Table 1: Theoretical Geometrical Parameters of a Related Compound (2-amino-3-nitropyridine) Calculated by DFT

Parameter Bond Length (Å) Bond Angle (°)
C-N (amino) 1.35 C-C-N (amino)
C-N (nitro) 1.45 C-C-N (nitro)
N-O 1.23 O-N-O

Note: This data is for a structurally similar compound, 2-amino-3-nitropyridine, and serves as an illustrative example of the type of data obtained from DFT calculations. najah.eduresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules, providing insights into their UV-Visible absorption spectra. benasque.org TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. researchgate.net For molecules with nitro and amino groups on an aromatic ring, these transitions often involve charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. najah.eduresearchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from DFT are crucial for understanding these electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. najah.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Analysis of Electronic Properties

The electronic properties of a molecule dictate its reactivity and intermolecular interactions. Computational methods provide detailed maps and analyses of these characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating a region of high electron density. researchgate.net Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net In this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pair of the amino group into the pyridine ring and the strong electron-withdrawing effect of the nitro group. najah.edu The analysis can also identify hyperconjugative interactions, which contribute to the molecule's stability. najah.edu The stabilization energies calculated from NBO analysis provide a quantitative measure of these electronic interactions. wisc.edu For related nitro-amino pyridine compounds, NBO analysis has been used to investigate intramolecular hydrogen bonding. najah.eduresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity and a greater propensity for intramolecular charge transfer. mdpi.comresearchgate.net

For the analogous compound, 2-amino-3-nitropyridine, theoretical calculations have been performed to determine its frontier orbital energies. najah.eduresearchgate.net These calculations, typically employing Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set, reveal the distribution and energy levels of the HOMO and LUMO. najah.eduresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-amino-3-nitropyridine.
ParameterEnergy (a.u.)

For this compound, the introduction of the cyclopropyl group would likely raise the HOMO energy due to the electron-donating nature of the cyclopropyl ring, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity compared to its non-cyclopropylated counterpart.

Reactivity Prediction and Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. Among these are Fukui functions and the Atoms in Molecules (AIM) theory.

Fukui Functions for Reactivity Sites

Fukui functions are a component of conceptual DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. By analyzing the Fukui functions, one can pinpoint the atoms that are most susceptible to attack. While specific Fukui function calculations for this compound are not available, a theoretical study would likely reveal the nitrogen atom of the pyridine ring and the carbon atoms ortho and para to the nitro group as potential sites for nucleophilic attack, while the oxygen atoms of the nitro group and the nitrogen of the amino group would be indicated as sites for electrophilic attack.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for analyzing the electron density of a molecule to define chemical bonds and atomic interactions. wikipedia.org By examining the topology of the electron density, AIM can identify bond critical points (BCPs), which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the bond (e.g., covalent, ionic, hydrogen bond). An AIM analysis of this compound would allow for a detailed characterization of all the chemical bonds within the molecule, including the bonds within the cyclopropyl ring, the pyridine ring, and the bonds connecting these moieties. This would provide a deeper understanding of the electronic structure and stability of the compound.

Structure-Property Relationship Studies through Computational Approaches

Computational methods are instrumental in establishing relationships between the three-dimensional structure of a molecule and its macroscopic properties. For this compound, computational studies can predict a range of properties based on its optimized geometry.

Theoretical calculations for the related 2-amino-3-nitropyridine have provided insights into its geometrical parameters, such as bond lengths and angles, which are in good agreement with experimental X-ray data. najah.eduresearchgate.net These studies also allow for the calculation of other molecular properties, including the dipole moment and total energy, which are crucial for understanding its intermolecular interactions and stability. najah.edu

Table 2: Calculated Molecular Properties for 2-amino-3-nitropyridine.
PropertyCalculated Value

By systematically modifying the structure of this compound in silico, for example, by changing substituent positions or introducing new functional groups, and then recalculating these properties, a clear structure-property relationship can be established. This approach is invaluable for the rational design of new molecules with tailored electronic and chemical properties.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structure of N-cyclopropyl-3-nitropyridin-2-amine is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and materials science. ias.ac.in A key synthetic strategy involves the chemical modification of the existing functional groups to facilitate cyclization reactions.

A primary transformation is the reduction of the 3-nitro group to an amine. google.com This reaction converts the starting material into a 2,3-diaminopyridine (B105623) derivative. Such ortho-diamines are classic precursors for the construction of fused five- and six-membered rings. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-b]pyridines, while condensation with dicarbonyl compounds can yield pyrazino[2,3-b]pyridines. google.com These fused systems are integral to many biologically active compounds.

Table 1: Potential Fused Heterocyclic Systems from this compound Derivatives
Precursor DerivativeReactantResulting Fused SystemSignificance
N-cyclopropylpyridine-2,3-diamineCarboxylic Acids / AldehydesImidazo[4,5-b]pyridinesCore of various kinase inhibitors and therapeutic agents.
N-cyclopropylpyridine-2,3-diamineα-DiketonesPyrazino[2,3-b]pyridinesScaffold found in bioactive and functional materials.
N-cyclopropylpyridine-2,3-diamineNitrous Acid (HONO)Triazolo[4,5-b]pyridinesStructurally important heterocycles with diverse applications. google.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

Nitropyridine derivatives are recognized as valuable scaffolds for the development of bioactive molecules. nih.gov this compound serves as a key intermediate in the synthesis of compounds targeted for therapeutic applications, particularly in the realm of kinase inhibitors. nih.govnih.gov

Research has demonstrated that related nitropyridine structures are precursors for potent inhibitors of enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The typical synthetic route involves the reduction of the nitro group to an amine, which is then available for coupling reactions to build the final complex molecule. nih.gov The resulting amine can be acylated or participate in cross-coupling reactions to connect with other aromatic or heterocyclic systems, ultimately forming the pharmacologically active compound. nih.govmdpi.com

Table 2: Applications as a Precursor for Bioactive Molecules
Target Bioactive ClassKey Synthetic TransformationTherapeutic Area
Kinase Inhibitors (e.g., JAK2, GSK3)Reduction of nitro group to amine, followed by amide coupling or cross-coupling. nih.govOncology, Inflammatory Diseases
Antimicrobial AgentsFunctionalization of the pyridine (B92270) core and amino group.Infectious Diseases
Urease InhibitorsReaction of similar 2-chloro-3-nitropyridines with piperazine (B1678402) and subsequent N-alkylation. nih.govGastrointestinal Diseases

Derivatization for Enhanced Functionality

The utility of this compound is further expanded by the potential for derivatization at its three key regions: the pyridine ring, the cyclopropyl (B3062369) moiety, and the amino group.

Halogenation of the pyridine ring is a critical strategy for enhancing molecular diversity. Introducing atoms like bromine or chlorine onto the aromatic core provides a chemical handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.govgoogleapis.com These reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the attachment of a wide array of other molecular fragments. nih.govacs.org For example, a brominated derivative of the pyridine ring could be coupled with various arylboronic acids to generate biaryl structures, a common feature in many drug molecules. researchgate.net While methods for the direct halogenation of 2-aminopyridines can present challenges with selectivity, pathways involving protecting the amino group or starting from pre-halogenated precursors are established industrial processes. google.comgoogleapis.com

The cyclopropyl group is a favored substituent in medicinal chemistry. scientificupdate.com It often enhances metabolic stability by being more resistant to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl chains. acs.orghyphadiscovery.comnbinno.com This conformational rigidity can also lock the molecule into a bioactive conformation, thereby increasing potency. acs.orgnih.gov

However, N-cyclopropylamines can sometimes undergo metabolic ring-opening, which can lead to reactive intermediates. hyphadiscovery.comnih.gov To mitigate this, medicinal chemists may modify or replace the cyclopropyl ring. hyphadiscovery.com Furthermore, the cyclopropylamine (B47189) linkage can be susceptible to chemical cleavage under specific conditions. For instance, reaction with nitrous acid can lead to the selective cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net In other contexts, palladium-catalyzed reactions have been developed that achieve C-C bond cleavage of N-cyclopropyl derivatives, using the strain energy of the ring to drive the formation of new heterocyclic structures like pyrazoles. rsc.org

Table 3: Modifications of the Cyclopropyl Moiety and Their Rationale
ModificationRationaleReference
Retention of Cyclopropyl GroupEnhances metabolic stability and potency; provides conformational rigidity. acs.orgnih.gov acs.org, nih.gov
Replacement (e.g., with gem-dimethyl group)Averts potential bioactivation and formation of reactive metabolites. hyphadiscovery.com hyphadiscovery.com
Chemical Cleavage (e.g., with nitrous acid)Specific chemical transformation leading to N-dealkylation. researchgate.net researchgate.net
Transition-Metal Catalyzed Ring OpeningStrain-release strategy to synthesize different heterocyclic systems. rsc.org rsc.org

The pyridine ring, activated by the nitro group, is a hub of reactivity. The most significant functionalization is the reduction of the nitro group to a primary amine, a versatile intermediate for numerous subsequent reactions. organic-chemistry.orggoogle.comwikipedia.orgyoutube.com

Beyond reduction, the electron-deficient nature of the 3-nitropyridine (B142982) system makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This allows for the direct displacement of a suitable leaving group on the ring by a nucleophile. In some cases, the nitro group itself can act as the leaving group when reacted with strong nucleophiles, a reaction that is particularly effective in electron-poor aromatic systems. mdpi.comnih.gov Another powerful technique is Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a hydrogen-bearing position on the ring (ortho or para to the nitro group), followed by the elimination of a leaving group from the carbanion itself, resulting in C-H functionalization. nih.govacs.org

Table 4: Key Functionalization Reactions of the Pyridine Ring
Reaction TypeReagents/ConditionsResulting Functional Group/ProductReference
Nitro Group ReductionCatalytic Hydrogenation (e.g., Pd/C, H₂), Metal/Acid (e.g., Fe/HCl), HSiCl₃/BaseAmino Group (-NH₂) organic-chemistry.org, google.com
Nucleophilic Aromatic Substitution (SNAr)Strong Nucleophiles (e.g., Alkoxides, Thiolates)Displacement of a leaving group (e.g., halide or nitro group). mdpi.comnih.gov mdpi.com, nih.gov
Vicarious Nucleophilic Substitution (VNS)Carbanions with a leaving group (e.g., α-sulfonyl carbanions), Strong BaseIntroduction of alkyl groups onto the ring. nih.govacs.org nih.gov, acs.org
Suzuki Cross-CouplingArylboronic Acid, Palladium Catalyst, BaseFormation of a C-C bond, linking an aryl group to the pyridine ring. nih.govacs.org acs.org, nih.gov

Investigations into Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Activity Studies

The structural components of N-cyclopropyl-3-nitropyridin-2-amine suggest a potential for antimicrobial and antifungal properties. Pyridine (B92270) derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of antimicrobial activities. nih.govworldnewsnaturalsciences.com The presence of a cyclopropyl (B3062369) group can also contribute to enhanced antibacterial and pharmacokinetic properties in related heterocyclic structures like naphthyridine derivatives. mdpi.com

Studies on various 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated promising antibacterial and antifungal activities, with the biological effects likely influenced by the presence of functional groups such as nitro and amino moieties. researchgate.net Research on other pyridine-containing compounds has shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. worldnewsnaturalsciences.comresearchgate.net While direct studies on this compound are not extensively detailed, the known antimicrobial profiles of its constituent chemical motifs provide a strong rationale for its investigation as a potential antimicrobial and antifungal agent. nih.govnih.gov

Table 1: Antimicrobial Activity of Related Pyridine Derivatives This table is representative of the antimicrobial activities of structurally related compounds and does not represent data for this compound itself.

Compound Class Test Organism Activity/Result
2-Amino-3-cyanopyridines Staphylococcus aureus Antibacterial activity observed
2-Amino-3-cyanopyridines Escherichia coli Antibacterial activity observed
2-Amino-3-cyanopyridines Candida albicans Antifungal activity observed
Naphthyridine Derivatives Various resistant bacteria Potent activity, comparable to ciprofloxacin (B1669076) against E. coli
Thieno[2,3-d]pyrimidinediones Gram-positive bacteria (MRSA, VRE) Significant antibacterial activity (MIC 2–16 mg/L)

Anti-inflammatory Properties

The pyridine nucleus is a core structure in many compounds exhibiting anti-inflammatory effects. Nicotinamide (B372718), a pyridine derivative, and its analogues have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism of action is thought to involve the inhibition of the transcription factor NF-kappaB, which plays a key role in regulating the inflammatory response. nih.gov The inhibition of NF-kappaB can, in turn, suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, research into pyrimidine (B1678525) and pyrimidopyrimidine derivatives, which are structurally related to pyridines, has also revealed significant anti-inflammatory activity. nih.gov These findings suggest that this compound, by virtue of its pyridine core, may possess anti-inflammatory properties worthy of further investigation.

Anticancer Research

A significant body of research has focused on nitrogen-containing heterocyclic compounds, including pyridine derivatives, as potential anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, such as the inhibition of kinases involved in cancer cell signaling, induction of apoptosis, and cell cycle arrest. nih.govmdpi.com

Specifically, 2-amino-3-cyanopyridine derivatives have been shown to have anti-proliferative activities against various cancer cell lines, including those of breast, lung, and colon cancer. mdpi.com The anticancer potential of aminopyridine and aminothiazole derivatives has also been explored, with some compounds showing promising activity against ovarian cancer cell lines, including those resistant to cisplatin. nih.gov The thieno[2,3-b]pyridine (B153569) scaffold has also been a subject of interest, with derivatives demonstrating significant anti-proliferative activity in colorectal and breast cancer cell lines. mdpi.com Given these precedents, this compound is considered a candidate for investigation in anticancer research.

Table 2: Anticancer Activity of Related Heterocyclic Compounds This table is representative of the anticancer activities of structurally related compounds and does not represent data for this compound itself.

Compound Class Cancer Cell Line Activity/Result
3-Cyanopyridine Derivatives Human MCF-7 breast cancer High cell-growth-inhibitory effects
2-Amino-3-cyanopyridine Derivatives HCT116 and Huh7 Anti-proliferative activities
Aminopyridine Derivatives A2780CISR (cisplatin-resistant ovarian cancer) Promising inhibition
Thieno[2,3-b]pyridine Derivatives HCT116 (colorectal cancer) Potent anti-proliferative activity (IC50 in nM range)

Enzyme Inhibition Studies

Janus kinases (JAKs) are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in myeloproliferative neoplasms and inflammatory diseases. nih.govnih.gov JAK2, in particular, has been a key target for the development of inhibitors. researchgate.net Several JAK2 inhibitors, such as Ruxolitinib and Fedratinib, have been approved for clinical use. nih.govresearchgate.net The chemical scaffolds of many JAK inhibitors incorporate heterocyclic ring systems. While direct inhibition of JAK2 by this compound has not been reported, its structural features align with the general characteristics of kinase inhibitors, making it a compound of interest for screening against JAK2.

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and cancer. broadinstitute.orgnih.gov The development of selective GSK3 inhibitors is an active area of research. broadinstitute.orgnih.gov Some potent GSK3 inhibitors are based on heterocyclic scaffolds like indirubins and pyrazolo-tetrahydroquinolinones. broadinstitute.orgresearchgate.net These inhibitors typically interact with the ATP-binding pocket of the enzyme. The potential for this compound to act as a GSK3 inhibitor would depend on its ability to fit into this binding site and form favorable interactions.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.govresearchgate.net Research has shown that 3-nitropyridylpiperazine derivatives can act as potent urease inhibitors. researchgate.net These compounds are structurally related to this compound, suggesting that it may also exhibit urease inhibitory activity. The nitro group on the pyridine ring is a feature that has been associated with this inhibitory potential. researchgate.netresearchgate.net

Table 3: Enzyme Inhibition by Related Compound Classes This table is representative of the enzyme inhibitory activities of structurally related compounds and does not represent data for this compound itself.

Enzyme Target Inhibitor Class Key Findings
Janus Kinase 2 (JAK2) Pyrimidine-based inhibitors Development of low-nanomolar inhibitors with druglike properties.
Glycogen Synthase Kinase 3 (GSK3) Pyrazolo-tetrahydroquinolinone scaffold Discovery of a novel scaffold with high kinome-wide selectivity for GSK3 kinases.
Urease 3-Nitropyridylpiperazine derivatives Promising compounds with IC50 values in the low micromolar range against jack bean urease.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide in mammalian cells. nih.gov Due to the elevated demand for NAD+ in cancer cells for energy metabolism and DNA repair, NAMPT has been identified as a therapeutic target. nih.gov However, based on available scientific literature, there is currently no specific research data detailing the inhibitory activity of this compound against NAMPT.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a dual-function enzyme involved in inflammatory processes and the generation of reactive oxygen species. nih.govnih.gov It is expressed in various tissues, including vascular endothelium, and its inhibition has been explored as a therapeutic strategy for conditions like diabetic nephropathy. nih.gov Despite the interest in SSAO inhibitors, there is no specific information in the current scientific literature describing the investigation of this compound as an inhibitor of this enzyme.

Antimalarial Activity

While direct studies on the antimalarial properties of this compound are not specified in the reviewed literature, significant research has been conducted on a class of compounds known as cyclopropyl carboxamides, which share the cyclopropyl-amine structural feature. These compounds have emerged as a promising series of antimalarial agents.

Research has shown that the cyclopropyl carboxamide moiety is considered optimal for antimalarial activity. nih.gov Genetic and biochemical studies have identified the mitochondrial protein cytochrome b (cyt b), a component of the electron transport chain's complex III, as the putative target of these compounds. nih.gov Inhibition of cyt b disrupts essential mitochondrial functions in the Plasmodium parasite. nih.gov

Several cyclopropyl carboxamide derivatives have demonstrated high potency against Plasmodium falciparum in vitro. One particular compound from this series, identified as compound 19 in a study, exhibited an IC₅₀ value of just 3 nM. nih.gov This compound also showed favorable oral bioavailability in mouse models. nih.gov Other compounds in this class have also shown potent efficacy, with IC₅₀ values well below 100 nM. researchgate.net

Compound SeriesReported Potency (IC₅₀)Putative TargetReference
Cyclopropyl Carboxamide (Compound 19)3 nMCytochrome b nih.gov
Cyclopropyl Carboxamide Series15.21 nM to 45.82 nM (5 compounds)Not Specified researchgate.net
Cyclopropyl Carboxamide Series57.43 nM to 100.6 nM (12 compounds)Not Specified researchgate.net

Despite the promising in vitro activity, a key challenge for the future development of this antimalarial chemotype is enhancing metabolic stability to achieve efficacy in animal models. nih.gov

HIV-1 Inhibition

The core chemical structure, 2-Amino-3-nitropyridine (B1266227), is recognized as a useful intermediate in the synthesis of various pharmaceutical agents, including those with anti-HIV activity. nbinno.com However, specific studies detailing the direct inhibitory activity of this compound against HIV-1 are not available in the reviewed scientific literature. Research into HIV-1 inhibitors has identified other classes of pyridine derivatives, such as pyridine oxides, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Alpha-Synuclein Ligand Research

The aggregation of the α-synuclein protein is a key pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com Consequently, there is significant research interest in developing ligands that can bind to these aggregates for use as imaging agents in positron emission tomography (PET) or as potential therapeutic agents. nih.govmdpi.com While various aminopyridine-based structures have been investigated for this purpose, there is no specific research available that evaluates this compound as a ligand for α-synuclein.

Molecular Mechanism of Action Elucidation

Understanding the specific molecular interactions between a compound and its biological targets is crucial for drug development.

Direct receptor binding studies for this compound are not documented in the available literature. However, research on a closely related analog provides insight into the potential molecular interactions of the 3-nitropyridin-2-amine scaffold.

A study investigating covalent inhibitors for the cysteine protease Ubiquitin-Specific Protease 7 (USP7) synthesized and evaluated a series of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines. Within this series, an N-cyclopropyl derivative was evaluated. This compound demonstrated inhibitory activity against USP7 with a half-maximal inhibitory concentration (IC₅₀) of 48 µM. This research indicates that the 3-nitropyridin-2-amine core can serve as a reactive moiety for covalent modification of protein targets.

Enzyme Active Site Interactions

The mechanism of action for this compound and its derivatives often involves direct interaction with enzyme active sites, particularly those containing nucleophilic residues like cysteine. The nitropyridine scaffold can serve as a reactive electrophile, leading to covalent modification of the target enzyme.

Research into a series of related compounds, N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines, has provided significant insight into this mechanism. These molecules act as covalent inhibitors of ubiquitin-specific protease 7 (USP7), a cysteine protease. The inhibition occurs through a nucleophilic aromatic substitution (SNAr) reaction, where the catalytic cysteine 223 residue in the USP7 active site attacks the electron-deficient pyridine ring, displacing a leaving group (e.g., fluoride). This forms a permanent covalent bond between the inhibitor and the enzyme, effectively inactivating it. Co-crystal structures have revealed that these inhibitors can bind near the catalytic triad (B1167595) of USP7, arylating the catalytic cysteine in an unconventional binding mode.

The nitro group on the pyridine ring is crucial for this activity. Its strong electron-withdrawing nature makes the pyridine ring highly susceptible to nucleophilic attack by the thiolate group of a cysteine residue. ontosight.ai This reaction is a key mechanism for the biological activity of many nitropyridine-based compounds. nih.gov In some enzymatic reactions involving nitroalkanes, the nitro group itself can be activated within the active site by tautomerization to a nitronic acid, which then acts as an electrophile, reacting with a nearby cysteine to form a thiohydroximate adduct. nih.gov

The N-cyclopropyl group also plays a role in binding and mechanism. In various enzyme systems, cyclopropyl moieties are recognized for their unique steric and electronic properties. nih.gov For instance, in the biosynthesis of certain natural products, enzymes like FAD-dependent acyl-CoA dehydrogenases can catalyze reactions involving cyclopropane (B1198618) ring formation or opening, demonstrating the specific recognition of this group within an active site. nih.gov While the precise interaction of the N-cyclopropyl group of the title compound is not fully elucidated, it is understood to influence the compound's conformation and binding affinity within the target's active site.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological activity. Modifications to the pyridine core, the nitro group, and the N-cyclopropyl substituent can lead to significant changes in potency and selectivity.

For pyridine derivatives in general, the position and nature of substituents are critical. The addition of electron-withdrawing groups, like the nitro group at the 3-position, is known to enhance the electrophilicity of the pyridine ring, which can be essential for covalent bond formation with target enzymes. ontosight.ai SAR studies on various pyridine-based compounds have shown that antiproliferative activity is highly sensitive to the number and position of substituents such as methoxy (B1213986) (O-CH₃), hydroxyl (-OH), and halogen groups. mdpi.com

A direct SAR study on covalent inhibitors of the enzyme USP7, which included a derivative of this compound, provides specific insights. In this study, variations of the N-alkyl group demonstrated a clear impact on inhibitory potency. The N-cyclopropyl derivative showed significant inhibitory activity, though it was found to be slightly less potent than its N-propyl counterpart. This highlights the subtle interplay between the size, shape, and electronics of the substituent at this position and the binding affinity for the target enzyme.

Table 1: SAR of N-Alkyl-3-nitropyridin-2-amine Derivatives as USP7 Inhibitors
Compound DerivativeN-SubstituentInhibitory Potency (IC₅₀)
7a (Reference)-CH₂(4-fluorophenyl)53 µM
7dn-Propyl27 µM
7eCyclopropyl48 µM

This interactive table summarizes the structure-activity relationship for N-alkyl derivatives targeting USP7. The data indicates that a simple n-propyl group confers the highest potency in this specific series.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of this compound and its derivatives are assessed through a combination of in vitro and in vivo studies to determine their therapeutic potential.

In Vitro Evaluation

In vitro assays are crucial for determining a compound's activity against specific molecular targets and cell lines. For derivatives of the nitropyridine scaffold, these evaluations often include:

Enzyme Inhibition Assays: As demonstrated with analogues of this compound, direct enzymatic assays are used to quantify inhibitory potency. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric. For example, the N-cyclopropyl derivative showed an IC₅₀ of 48 µM against USP7.

Antiproliferative and Cytotoxicity Assays: The effect of nitropyridine derivatives on cancer cell lines is a common area of investigation. Compounds are tested against panels of human cancer cell lines (e.g., MCF-7, HepG2) to determine their antiproliferative activity, often reported as IC₅₀ or CC₅₀ (50% cytotoxic concentration) values. nih.govmdpi.com For example, certain nitropyridine-linked hybrids have shown potent activity with IC₅₀ values in the low micromolar range against specific cancer types. nih.gov

Antimicrobial and Antiparasitic Assays: The broad biological activity of nitropyridines extends to antimicrobial and antiparasitic applications. nih.gov Derivatives are evaluated against various pathogens, such as Leishmania donovani, to determine their efficacy, measured by EC₅₀ (50% effective concentration) values against different life stages of the parasite (e.g., promastigote, amastigote). mdpi.com

Table 2: Example of In Vitro Evaluation Parameters for Bioactive Pyridine Derivatives
Assay TypeTargetMetricExample Finding
Enzyme InhibitionUSP7IC₅₀27-53 µM
AntiproliferativeMCF-7 Cancer CellsIC₅₀6.41 µM
AntiparasiticL. infantum AmastigotesEC₅₀3.7 µM
CytotoxicityTHP1 Macrophage CellsCC₅₀>50 µM

This interactive table illustrates the types of in vitro assays and metrics used to evaluate compounds based on the nitropyridine scaffold. Data is compiled from studies on various derivatives to show representative findings. nih.govmdpi.com

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models, typically in animals, to assess their efficacy and pharmacokinetic properties in a whole-organism setting. While specific in vivo data for this compound is not extensively published, the evaluation process for related heterocyclic compounds involves:

Efficacy Studies: Compounds are administered to disease models (e.g., mice infected with a parasite or bearing tumors) to evaluate their ability to treat the condition. The outcome is measured by metrics such as reduction in parasite load, tumor size, or increased survival time.

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is determined. Key PK parameters include plasma half-life (T₁/₂), clearance, and volume of distribution. These studies are essential to understand how the compound behaves in the body and to establish a potential therapeutic window. For related antileishmanial compounds, improved aqueous solubility and good microsomal stability are key objectives for achieving favorable in vivo outcomes. mdpi.com

Future Directions and Research Perspectives

Development of More Sustainable Synthetic Routes

The synthesis of aminonitropyridine derivatives often relies on traditional methods that may involve harsh reagents, chlorinated solvents, and multi-step processes that generate significant waste. google.com For instance, the synthesis of 2-amino-3-nitropyridine (B1266227), a related precursor, typically involves the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acids. nbinno.com The synthesis of N-cyclopropyl-3-nitropyridin-2-amine itself likely proceeds via nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-3-nitropyridine (B167233) with cyclopropylamine (B47189). guidechem.com

Future research must prioritize the development of more sustainable, "green" synthetic protocols. nih.gov This involves several key areas of exploration:

Alternative Solvents: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with more environmentally benign options such as water, ethanol (B145695), or bio-based solvents.

Catalytic Methods: Developing efficient catalytic systems, for example using palladium or ruthenium, for the amination of 2-halo-3-nitropyridines. ccspublishing.org.cnthieme-connect.de This can reduce the need for stoichiometric reagents and improve reaction efficiency.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-irradiated synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.comnih.gov

One-Pot Reactions: Designing multicomponent, one-pot reaction sequences to minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. nih.gov

A comparative overview of traditional versus potential green synthetic approaches is presented below.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-deficient nitropyridine ring, the nucleophilic amino group, and the strained cyclopropyl (B3062369) ring. While some reactions are predictable, such as the reduction of the nitro group to an amine, there are several underexplored avenues. guidechem.com

Future research could focus on:

Nitro Group as a Directing Group and Nucleofuge: The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution. Studies have shown that the 3-NO₂ group in some nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov Investigating its displacement with a wider range of nucleophiles could yield novel derivatives.

Cyclopropyl Ring-Opening Reactions: N-cyclopropylamines can undergo ring-opening reactions under various conditions, such as in the presence of acid, iodine, or through photochemically induced single-electron transfer (SET). rsc.orgnih.govnih.gov Exploring these transformations could lead to the synthesis of entirely new scaffolds, such as N-(halopropyl)amides or aminocyclopentane derivatives. rsc.orgchemrxiv.org For instance, the reaction of N-cyclopropylamides with AlCl₃ can lead to rearranged N-(2-chloropropyl)amides. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine (B92270) ring, guided by the existing substituents, offers a powerful and atom-economical way to introduce further complexity.

Nitro Group Migration: In reactions of some bromo-nitropyridines with amines, unexpected nitro-group migration has been observed, particularly in polar aprotic solvents. clockss.org Investigating whether similar rearrangements are possible with the this compound scaffold could uncover novel isomers with unique properties.

Advanced Drug Design and Discovery Leveraging this compound Scaffolds

The 2-amino-3-nitropyridine core is a key structural motif in various biologically active molecules, including inhibitors of important enzymes in signaling pathways. nbinno.com The addition of the N-cyclopropyl group, a favorable bioisostere for groups like isopropyl, often enhances metabolic stability and optimizes pharmacokinetic properties. nih.govbeilstein-journals.org

Future drug discovery efforts could leverage this scaffold by:

Creating Focused Libraries: Using the core structure as a template to generate libraries of derivatives. Key modifications could include:

Reduction of the nitro group to an amine, creating a 2,3-diaminopyridine (B105623) derivative which can be further acylated or alkylated.

Nucleophilic substitution at other positions of the pyridine ring.

Modification or replacement of the cyclopropyl group with other small aliphatic rings (e.g., cyclobutyl, oxetanyl) or bioisosteric equivalents to fine-tune properties. domainex.co.ukresearchgate.netpressbooks.pub

Targeting Kinases and Other Enzymes: The aminopyridine scaffold is prevalent in kinase inhibitors. Derivatives of this compound could be screened against panels of kinases or other enzymes implicated in diseases like cancer and inflammatory disorders. For example, related aminopyrimidine structures have shown activity as Aurora kinase inhibitors. drugbank.com

Fragment-Based Drug Design (FBDD): The compound itself can be considered a valuable fragment for FBDD campaigns, where its binding to a biological target can be detected and then optimized to generate a high-affinity lead compound.

The table below highlights the potential of related pyridine scaffolds in targeting various diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. frontiersin.orgnih.gov These computational tools can be powerfully applied to the this compound scaffold.

Future research directions include:

De Novo Drug Design: Using generative AI models to design novel molecules from scratch that incorporate the N-cyclopropyl-aminopyridine core but are optimized for binding to a specific biological target. nih.govarxiv.orgarxiv.org These models can explore a vast chemical space to propose structures with high predicted activity and desirable drug-like properties. frontiersin.org

Predictive Modeling: Training ML models on existing data for pyridine-containing compounds to predict the biological activity of new, virtual derivatives of this compound. nih.govstanford.edugithub.com This allows for rapid virtual screening of large libraries, prioritizing the most promising candidates for synthesis and experimental testing. acs.orgnih.gov

Synthesis Prediction and Optimization: AI tools can also be used to predict viable and efficient synthetic routes for novel derivatives. By analyzing vast databases of chemical reactions, these models can suggest optimal reagents, conditions, and purification methods, potentially accelerating the development of sustainable synthetic pathways.

This compound stands as a promising platform for future chemical and pharmaceutical research. The path forward involves a multi-pronged approach: developing greener synthetic methods to improve its accessibility and environmental footprint, exploring its rich and potentially unique reactivity to generate novel molecular architectures, and leveraging its privileged structure in advanced, computationally-guided drug discovery programs. The integration of AI and machine learning will be a critical enabler across all these fronts, accelerating the journey from molecular concept to functional application.

Q & A

Q. How is N-cyclopropyl-3-nitropyridin-2-amine structurally characterized in academic research?

Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and nitro group orientation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to generate thermal ellipsoid diagrams and validate molecular geometry . Complementary techniques include ¹H/¹³C NMR for confirming proton environments and high-resolution mass spectrometry (HRMS) for molecular weight validation . For pyridine derivatives like this compound, crystallographic data from analogous structures (e.g., 4-methyl-3-nitropyridin-2-amine) can guide symmetry assignments .

Q. What synthetic methodologies are reported for this compound?

A one-pot synthesis approach is feasible via N-alkylation of nitro-substituted pyridines with cyclopropane derivatives. For example, nitro-to-amine reduction followed by cyclopropane coupling under palladium catalysis (e.g., Pd/C or Buchwald-Hartwig conditions) is a common strategy . Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical to minimize side reactions like nitro group reduction. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR to track nitro group retention .

Q. What are the key stability considerations for handling this compound?

The nitro group confers thermal sensitivity, requiring storage at 2–8°C under inert atmosphere (N₂/Ar) . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Use HPLC-PDA to detect decomposition products (e.g., cyclopropylamine or nitropyridine derivatives). Avoid aqueous systems unless buffered at neutral pH, as the compound may hydrolyze .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing electrostatic potential maps and frontier molecular orbitals. For instance, the nitro group’s electron-withdrawing effect directs electrophilic attacks to the pyridine ring’s C4/C5 positions. Molecular docking studies (using AutoDock Vina) can screen interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) campaigns .

Q. What analytical challenges arise in detecting nitro-related impurities, and how are they addressed?

Nitro group reduction byproducts (e.g., amine derivatives) require sensitive detection via LC-MS/MS with a C18 column and 0.1% formic acid in mobile phases. ICH Q3A/B guidelines recommend impurity profiling at ≤0.10% thresholds. For nitrosamine risk assessment, employ GC-MS with electron capture detection (ECD) or EPA Method 521 to quantify trace N-nitrosamines .

Q. How do conflicting toxicity data for this compound inform its safety profile in preclinical studies?

While acute toxicity data are scarce, Ames tests (OECD 471) and micronucleus assays (OECD 487) can evaluate mutagenicity. Evidence from structurally similar nitropyridines suggests potential hepatotoxicity; thus, in vitro hepatic cell models (e.g., HepG2) should assess metabolic stability and CYP450 inhibition. Note that current Safety Data Sheets (SDS) classify carcinogenicity as "unconfirmed" by IARC/ACGIH, necessitating longitudinal in vivo studies .

Q. What strategies reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Experimental determination via shake-flask method (for logP) and dynamic light scattering (DLS) (for solubility in biorelevant media) is recommended. Conflicting data may arise from solvent purity or measurement techniques; cross-validate using CheqSol for equilibrium solubility and COSMO-RS simulations for predictive modeling .

Methodological Tables

Parameter Recommended Method Key Considerations
Structural Analysis SC-XRD (SHELXL/ORTEP-3)Resolve disorder using twin refinement
Synthesis Monitoring In situ FTIR (nitro stretch: ~1520 cm⁻¹)Avoid over-reduction by limiting H₂ exposure
Impurity Profiling LC-MS/MS (ESI+, m/z 179→135)Use deuterated internal standards for quantitation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.